3,4,5,6-tetrachlorophthalic acid;hydrate

Description

Evolution of Academic Inquiry into Highly Chlorinated Phthalic Acids

Academic interest in highly chlorinated phthalic acids grew out of the broader advancements in aromatic chemistry during the 19th and 20th centuries. The systematic investigation of halogenation reactions on aromatic compounds provided chemists with the tools to synthesize a vast array of new molecules. The initial focus was often on understanding the fundamental principles of electrophilic aromatic substitution and the directing effects of substituents.

Over time, the inquiry shifted towards the practical applications of these new compounds. The realization that the incorporation of chlorine atoms could enhance properties such as thermal stability, flame retardancy, and biocidal activity spurred further research. This led to the development of various chlorinated phthalic acid derivatives for use in polymers, pigments, and pesticides. ontosight.ai In recent decades, research has also expanded to include the environmental fate and potential biological activities of these compounds, reflecting a growing awareness of the broader impact of synthetic chemicals.

Foundational Research and Early Discoveries of 3,4,5,6-Tetrachlorophthalic Acid;Hydrate (B1144303)

The foundational synthesis of 3,4,5,6-tetrachlorophthalic acid can be traced back to the late 19th century. A pivotal moment in its history was the work of Claus and Wenzlik, who in 1886 reported its synthesis through the oxidation of a chlorinated precursor with nitric acid. chemicalbook.com This early research laid the groundwork for future investigations into the properties and potential uses of this highly chlorinated molecule.

The primary route to tetrachlorophthalic compounds has historically been the direct chlorination of phthalic anhydride (B1165640). google.com Various methods have been developed over the years, including vapor-phase and liquid-phase chlorination, often employing catalysts to improve efficiency and yield. googleapis.com The acid form, and subsequently its hydrate, can be readily obtained from the corresponding anhydride. The existence of a stable hydrate form, specifically a hemihydrate, has been confirmed through crystallographic studies, which have provided detailed insights into its solid-state structure.

Current Research Paradigms and Scientific Significance of the Compound

In the contemporary scientific landscape, 3,4,5,6-tetrachlorophthalic acid and its derivatives continue to be of significant interest. The compound serves as a crucial building block in the synthesis of high-performance materials. Its rigid and halogenated structure imparts desirable properties to polymers, including enhanced thermal stability and flame resistance. google.com

A significant area of current research involves the use of the tetrachlorophthalimide scaffold, derived from tetrachlorophthalic acid, in medicinal chemistry. Studies have shown that this structural motif is essential for potent activity in certain enzyme inhibitors. mdpi.com For example, recent research has explored the synthesis of borylated 2,3,4,5-tetrachlorophthalimides as potential agents for glycosidase inhibition and anticancer therapies. mdpi.com This highlights a shift towards more specialized and high-value applications for this classic chemical compound.

Furthermore, the reactivity of the carboxylic acid groups allows for the synthesis of a wide range of derivatives, including esters, amides, and imides, each with its own unique set of properties and potential applications. The ongoing exploration of these derivatives ensures that 3,4,5,6-tetrachlorophthalic acid remains a relevant and valuable tool in the arsenal (B13267) of synthetic chemists.

Detailed Research Findings

The scientific literature provides a wealth of data on the properties and synthesis of 3,4,5,6-tetrachlorophthalic acid and its related compounds. This information is crucial for its application in various fields.

Physicochemical Properties of 3,4,5,6-Tetrachlorophthalic Acid;Hydrate

The physical and chemical characteristics of 3,4,5,6-tetrachlorophthalic acid are largely dictated by the presence of the four chlorine atoms and two carboxylic acid groups on the benzene (B151609) ring.

| Property | Value |

| Molecular Formula | C₈H₂Cl₄O₄ |

| Molecular Weight | 303.91 g/mol |

| Appearance | Colorless plates or white crystalline powder |

| Melting Point | 98 °C (for the hemihydrate) |

| Water Solubility | Sparingly soluble |

| Solubility in Organic Solvents | Soluble in methanol |

Note: The melting point of the anhydrous form is significantly higher, in the range of 282-285 °C. ontosight.ai

Spectroscopic Data of 3,4,5,6-Tetrachlorophthalic Acid

Spectroscopic techniques are essential for the identification and characterization of 3,4,5,6-tetrachlorophthalic acid. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Mass Spectrometry Data (LC-ESI-QFT, Negative Ion Mode) | |

| Precursor m/z | 300.8634 [M-H]⁻ |

| Exact Mass | 301.87072 |

| Base Peak | 214.8808 |

Data obtained from MassBank record MSBNK-Eawag-EQ305351. massbank.eu

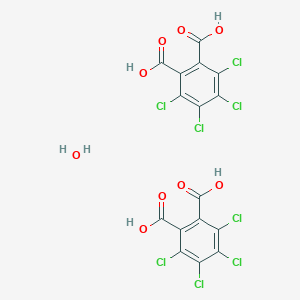

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4,5,6-tetrachlorophthalic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H2Cl4O4.H2O/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h2*(H,13,14)(H,15,16);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODVBDRDMYDLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6Cl8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3,4,5,6 Tetrachlorophthalic Acid;hydrate

Classical Synthetic Routes to 3,4,5,6-Tetrachlorophthalic Acid and its Anhydride (B1165640)

The traditional syntheses of 3,4,5,6-tetrachlorophthalic anhydride, the immediate precursor to the acid hydrate (B1144303), have been well-established, focusing on direct chlorination and oxidation pathways.

A primary route to 3,4,5,6-tetrachlorophthalic anhydride involves the direct chlorination of phthalic anhydride. guidechem.com This electrophilic substitution reaction is typically conducted in a strong acidic medium which acts as a solvent and facilitates the chlorination process. guidechem.com

Commonly used solvents include fuming sulfuric acid or chlorosulfonic acid. guidechem.com The reaction is promoted by a catalyst, with iodine, iodine chloride, or molybdenum chloride being frequently employed. guidechem.comgoogle.comgoogle.com In a typical procedure, phthalic anhydride is dissolved in the acidic solvent, the catalyst is added, and dry chlorine gas is introduced into the mixture. guidechem.com The reaction proceeds at elevated temperatures, often between 50°C and 150°C, and can achieve high yields. googleapis.com For instance, chlorination in a 0.32 molar solution of chlorosulfonic acid with an iodine(III) chloride catalyst at 100-140°C has been reported to yield 95% tetrachlorophthalic anhydride. googleapis.com Another approach involves dissolving phthalic anhydride in an alkaline aqueous solution to form the alkali metal salt of phthalic acid, followed by the introduction of halogen gas. chemicalbook.com However, this method produces the halogenated phthalic acid, which then requires a separate dehydration step to yield the anhydride. chemicalbook.com

Table 1: Conditions for Halogenation of Phthalic Anhydride

| Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Chlorosulfonic Acid | Iodine(III) Chloride (ICl3) | 100-140°C | 95% | googleapis.com |

| Fuming Sulfuric Acid / Chlorosulfonic Acid | Iodine or Iodine Chloride | Not Specified | Not Specified | guidechem.com |

| Chlorosulfonic Acid | Iodine Chloride or Molybdenum | 60-170°C | Not Specified | google.com |

| Molten Phthalic Anhydride (Melt) | Molybdenum Chloride | 150-275°C | Not Specified | google.com |

An alternative classical route is the oxidation of a pre-chlorinated precursor, specifically 3,4,5,6-tetrachloro-o-xylene. This method leverages the stability of the chlorinated benzene (B151609) ring while oxidizing the methyl groups to carboxylic acids, which then form the anhydride. The process is typically a vapor-phase catalytic oxidation. google.com

In this synthesis, 3,4,5,6-tetrachloro-o-xylene vapor is reacted with oxygen (usually from the air) at high temperatures, ranging from 360°C to 400°C. guidechem.comgoogle.com The reaction is conducted in the presence of a specialized mixed-metal oxide catalyst. guidechem.comgoogle.com A common and effective catalyst system consists of vanadium, titanium, and tungsten oxides (V₂O₅-TiO₂-WO₃). guidechem.com The process is sensitive to reaction conditions, including the molar ratio of the reactants and the space velocity of the gas flow. google.com Yields for this method have been reported to be as high as 81.7%. google.com

Table 2: Vapor-Phase Oxidation of 3,4,5,6-Tetrachloro-o-xylene

| Catalyst System | Temperature | Key Parameters | Yield | Reference |

|---|---|---|---|---|

| Sintered V₂O₅:TiO₂:WO₃ | 360-400°C | Molar Ratio (Precursor:O₂): 1:(254-459), Space Velocity: 4800-8400 h⁻¹ | Up to 80.5% | google.comgoogle.com |

| Vanadium, Titanium, and Tungsten Oxides | 360-400°C | Gas phase oxidation | Not Specified | guidechem.com |

Contemporary and Advanced Synthetic Approaches for 3,4,5,6-Tetrachlorophthalic Acid;Hydrate

Modern advancements in the synthesis of 3,4,5,6-tetrachlorophthalic acid focus on improving efficiency, selectivity, and the environmental profile of the production processes through optimized catalytic systems and the application of green chemistry principles.

Research into the vapor-phase oxidation of 3,4,5,6-tetrachloro-o-xylene has led to highly optimized catalytic systems. The precise composition of the V₂O₅-TiO₂-WO₃ catalyst has been refined to maximize yield and selectivity. A patented system specifies a mass ratio of V₂O₅:TiO₂:WO₃ as (87–92):(5–12):(1–3), respectively. guidechem.comgoogle.com Operating this catalyst at a temperature of 380°C with a specific molar ratio of tetrachloro-o-xylene to air oxygen of 1:257 and a volumetric air velocity of 6000 h⁻¹ has been shown to produce tetrachlorophthalic anhydride with a yield of 80.5%. google.com

In the realm of halogenation, advancements include vapor-phase reactions that can proceed without a traditional solid catalyst. One such method is the photochlorination of phthalic anhydride vapor. googleapis.com By irradiating a vapor-phase mixture of chlorine and phthalic anhydride with light, typically ultraviolet light, at temperatures between 250°C and 400°C, the reaction can be driven to produce tetrachlorophthalic anhydride. googleapis.com To achieve full chlorination, a high chlorine to phthalic anhydride molar ratio of at least 4:1, and preferably up to 16:1, is required. googleapis.com Another advanced catalytic approach for vapor-phase halogenation employs zeolite-based catalysts, such as zeolite beta, to facilitate the reaction between phthalic anhydride and molecular chlorine at temperatures between 150°C and 280°C. chemicalbook.com

While the synthesis of 3,4,5,6-tetrachlorophthalic acid often involves harsh reagents, efforts have been made to align classical methods with principles of green chemistry, primarily focusing on waste reduction, solvent elimination, and reagent recycling.

A key principle of green chemistry is the reduction or elimination of solvent use. The vapor-phase oxidation and photochlorination methods are advantageous in this regard as they are solvent-free processes, thereby eliminating the need for large quantities of hazardous solvents like fuming sulfuric acid or chlorosulfonic acid. google.comgoogleapis.com The photochlorination process can also be performed without a catalyst, avoiding the use and potential loss of heavy metal catalysts. googleapis.com

In solvent-based systems, process optimization to reduce waste and enable recycling is a critical green strategy. A patented method for the chlorination of phthalic anhydride in chlorosulfonic acid highlights features designed to improve its environmental footprint. google.com The process is designed for high recovery rates of the solvent and catalyst, which can be achieved through distillation. google.com This recycling capability significantly reduces production costs and minimizes the generation of "three wastes" (waste gas, wastewater, and industrial solid waste). google.com Such strategies, while still employing hazardous materials, represent a significant step toward mitigating the environmental impact of production.

Isolation and Purification Techniques for Hydrated and Anhydrous Forms

The isolation and purification of 3,4,5,6-tetrachlorophthalic acid and its anhydride are crucial for obtaining a product of high purity, suitable for its various applications. The techniques employed depend on the synthetic route and the nature of the impurities present.

Following synthesis, the crude tetrachlorophthalic anhydride is often isolated by simple physical means such as cooling the reaction mixture to induce crystallization, followed by filtration. prepchem.com The crude product, however, can contain impurities stemming from side reactions or unreacted starting materials. Common impurities, particularly from chlorination reactions using iodine-based catalysts, include hexachlorobenzene (B1673134) (HCB) and iodotrichlorophthalic anhydrides.

Several specialized purification techniques have been developed to remove these contaminants.

Washing with Solvents : Crude tetrachlorophthalic anhydride can be washed with a chlorinated solvent to selectively remove impurities like HCB. chemicalbook.com The process involves heating the crude product in a solvent such as chloroform, carbon tetrachloride, or hexachlorobutadiene, where the impurities have a higher solubility. chemicalbook.com Upon cooling, the purified tetrachlorophthalic anhydride recrystallizes and can be recovered by filtration, leaving the impurities dissolved in the solvent. chemicalbook.com

Decomposition of Impurities : A more aggressive purification method involves treating the crude product with chlorine gas in fuming sulfuric acid or sulfuric anhydride, using iodine or iodine trichloride (B1173362) as a catalyst. This process selectively decomposes impurities like HCB, rendering them soluble in the acidic medium for easy removal.

Sublimation : For the anhydrous form, vacuum sublimation is an effective purification method, yielding a high-purity crystalline product. chemicalbook.com

To obtain the hydrated form, 3,4,5,6-tetrachlorophthalic acid, the anhydride is hydrolyzed. This is typically achieved by reacting the anhydride with water, often in the presence of a base like sodium hydroxide (B78521) to form the sodium salt, followed by acidification. prepchem.comchemicalbook.com The resulting 3,4,5,6-tetrachlorophthalic acid hydrate can then be isolated by filtration, washed with water to remove any remaining salts, and dried. prepchem.com

Precursor Compounds and Intermediate Species in Synthetic Pathways

The synthesis of 3,4,5,6-tetrachlorophthalic acid is intrinsically linked to the chemistry of its direct precursor, 3,4,5,6-tetrachlorophthalic anhydride. The formation of the hydrated acid is typically achieved through the hydrolysis of this anhydride. prepchem.comamericanlaboratory.com Consequently, the examination of precursor compounds and intermediate species largely focuses on the synthetic routes leading to tetrachlorophthalic anhydride. The primary methodologies involve the chlorination of less substituted aromatic compounds or the oxidation of a pre-chlorinated precursor.

The most common starting material for the industrial production of tetrachlorophthalic anhydride is phthalic anhydride itself. google.comgoogleapis.com This process involves the extensive chlorination of the aromatic ring. Various catalytic systems and solvents have been developed to facilitate this transformation. Known methods include chlorination in the presence of catalysts like antimony pentachloride or iodine, often using fuming sulfuric acid (oleum) or chlorosulfonic acid as a solvent. google.comgoogle.com The reaction proceeds through a series of partially chlorinated intermediates, though these are typically not isolated.

Another significant synthetic pathway begins with a pre-chlorinated aromatic hydrocarbon. The vapor-phase catalytic oxidation of 3,4,5,6-tetrachloro-o-xylene with oxygen is a documented method for producing tetrachlorophthalic anhydride. google.com This reaction is generally carried out at high temperatures (360-400°C) over a mixed-metal oxide catalyst, such as one containing vanadium, titanium, and tungsten oxides. google.com In this pathway, the tetrachloro-o-xylene is the key precursor, and the reaction likely proceeds through intermediates where the methyl groups are progressively oxidized before cyclization to form the anhydride ring.

A less direct, but historically relevant, precursor is naphthalene (B1677914). googleapis.comresearchgate.net The chlorination of naphthalene can yield a mixture of chlorinated products from which tetrachlorophthalic anhydride can be derived. googleapis.com This process is complex due to the potential for numerous isomers and side products.

During the synthesis of related compounds, various intermediate species have been identified which provide insight into the potential transformations. For example, in a synthesis route starting from tetrachlorophthalic anhydride to produce 2,4,5-trifluorobenzoic acid, an intermediate formed after a dechlorination step is 3,4,6-trichlorophthalic acid. americanlaboratory.com While this is a product derived from, rather than a precursor to, the target compound's anhydride, it illustrates the types of chlorinated phthalic acid species that exist within these chemical systems.

Table 1: Key Precursor Compounds in the Synthesis of 3,4,5,6-Tetrachlorophthalic Anhydride

| Precursor Compound | Formula | Role in Synthesis | Relevant Synthetic Method |

| Phthalic Anhydride | C₈H₄O₃ | Starting material for direct chlorination. | Liquid-phase chlorination with catalysts (e.g., iodine, antimony pentachloride) in solvents like oleum (B3057394) or chlorosulfonic acid. google.comgoogleapis.comgoogle.com |

| 3,4,5,6-Tetrachloro-o-xylene | C₈H₆Cl₄ | Pre-chlorinated precursor for oxidation. | Vapor-phase catalytic oxidation over mixed-metal oxide catalysts (e.g., V₂O₅, TiO₂, WO₃). google.com |

| Naphthalene | C₁₀H₈ | Foundational aromatic hydrocarbon for chlorination. | Chlorination in fuming sulfuric acid or sulfuric anhydride. googleapis.com |

| 3,4,5,6-Tetrachlorophthalic Anhydride | C₈Cl₄O₃ | The immediate precursor to the final acid. | Hydrolysis to form 3,4,5,6-tetrachlorophthalic acid. prepchem.com |

Advanced Structural Elucidation and Supramolecular Chemistry of 3,4,5,6 Tetrachlorophthalic Acid;hydrate

Crystallographic Studies of 3,4,5,6-Tetrachlorophthalic Acid;Hydrate (B1144303) and its Complexes

Crystallographic studies are indispensable for the precise determination of the three-dimensional arrangement of atoms in the solid state. For 3,4,5,6-tetrachlorophthalic acid and its hydrated forms, these techniques provide unparalleled insight into molecular conformation, intermolecular interactions, and the principles governing crystal packing.

Single-Crystal X-ray Diffraction Analysis: Molecular Geometry and Hydrogen Bonding Networks

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. Analysis of 3,4,5,6-tetrachlorophthalic acid hemihydrate has provided key data regarding its solid-state conformation.

The compound crystallizes in the monoclinic system, which imposes specific symmetry constraints on the arrangement of molecules within the unit cell. The steric hindrance from the four bulky chlorine atoms and the two adjacent carboxylic acid groups forces the carboxyl groups to twist out of the plane of the benzene (B151609) ring. This non-planar conformation is a critical feature of its molecular geometry.

The most significant interactions governing the crystal structure are the hydrogen bonds facilitated by the water molecules of hydration. In the hemihydrate, each water molecule acts as a bridge, participating in an extensive network of hydrogen bonds. It donates hydrogen bonds to the carbonyl oxygen atoms of the carboxylic acid groups and accepts hydrogen bonds from the acidic hydroxyl groups. These O-H···O interactions are the primary cohesive force linking the organic molecules into a stable, three-dimensional lattice. This network is often characterized by specific, repeating patterns or motifs, such as the common R²₂(8) ring motif found in cocrystals of tetrachlorophthalates, where two molecules are linked by a pair of hydrogen bonds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | A2/a |

| a (Å) | 19.81 |

| b (Å) | 7.091 |

| c (Å) | 16.22 |

| β (°) | 101.2 |

| Z (Molecules per unit cell) | 8 |

Polymorphism and Pseudopolymorphism in Tetrachlorophthalic Acid Hydrates

Polymorphism describes the ability of a compound to crystallize in multiple distinct crystal structures, while pseudopolymorphism refers to the formation of crystalline forms containing solvent molecules, known as solvates or, in the case of water, hydrates. researchgate.net These different forms can exhibit varied physicochemical properties, including solubility, stability, and melting point.

3,4,5,6-Tetrachlorophthalic acid is known to form a hemihydrate, which is a stable pseudopolymorph. chemicalbook.comfishersci.ca The existence of this hydrate highlights the compound's propensity to incorporate water into its crystal lattice. The formation of hydrates is a common phenomenon for carboxylic acids, where the strong hydrogen-bonding capabilities of the carboxyl groups readily interact with water molecules. mdpi.com

Supramolecular Assembly Principles and Crystal Packing

The crystal structure of 3,4,5,6-tetrachlorophthalic acid;hydrate is a prime example of supramolecular assembly, where molecules spontaneously organize into well-defined, ordered structures through a combination of non-covalent interactions. mdpi.comnih.gov

The principal driving force for the assembly is the highly directional and strong O-H···O hydrogen bonding between the carboxylic acid functional groups and the lattice water molecules. nih.gov This interaction creates robust chains or sheets of interconnected molecules. The specific arrangement of these primary building blocks is then influenced by weaker, less directional forces.

The crystal packing is further dictated by van der Waals forces and potentially other subtle interactions. In halogenated aromatic compounds, halogen bonds (C-Cl···O or C-Cl···Cl) and lone pair-π interactions can play a significant role in the final crystal architecture. semanticscholar.org The bulky, electron-withdrawing chlorine atoms significantly influence the molecule's electrostatic potential surface, creating regions that can engage in these secondary interactions. The interplay between the dominant hydrogen-bonding network and these weaker forces ultimately determines the dense and stable packing arrangement observed in the crystal lattice of this compound.

Spectroscopic Investigations for Molecular Structure and Dynamics

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the structural features, bonding, and dynamics of molecules both in solution and in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.

For 3,4,5,6-tetrachlorophthalic acid, the ¹H NMR spectrum is expected to be relatively simple. The two protons of the carboxylic acid groups are chemically equivalent and would give rise to a single, broad signal in the downfield region of the spectrum (typically >10 ppm). The broadness of this peak is characteristic of acidic protons that undergo chemical exchange with each other and with any trace water in the solvent.

The ¹³C NMR spectrum provides more detailed structural information. It is expected to show three distinct signals for the eight carbon atoms due to the molecule's symmetry. One signal corresponds to the two equivalent carboxyl carbons, and two signals represent the two pairs of equivalent aromatic carbons. The chemical shifts are heavily influenced by the substituents; the carbons bonded to chlorine atoms (C3, C4, C5, C6) would be deshielded, as would the carbons bearing the carboxyl groups (C1, C2).

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -COOH | > 10 | Broad singlet, subject to concentration and solvent effects. |

| ¹³C | C=O | 160 - 170 | Carboxyl carbons. |

| C1, C2 | 135 - 145 | Aromatic carbons attached to carboxyl groups. | |

| C3, C4, C5, C6 | 130 - 140 | Aromatic carbons attached to chlorine atoms. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the nature of chemical bonds and functional groups, as well as intermolecular interactions like hydrogen bonding. researchgate.net

The FT-IR spectrum of this compound is dominated by features characteristic of a hydrogen-bonded carboxylic acid hydrate. The most prominent feature is an extremely broad absorption band in the 3500–2500 cm⁻¹ region. This band arises from the O-H stretching vibrations of the carboxylic acid and water molecules, with its significant breadth being a hallmark of strong hydrogen bonding. rsc.org The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700 cm⁻¹. This peak may be shifted to a lower frequency compared to a non-hydrogen-bonded dimer, reflecting the influence of the water molecules on the carbonyl bond.

Raman spectroscopy provides complementary information. While O-H stretching modes are typically weak in Raman spectra, the vibrations of the carbon skeleton and C-Cl bonds are often strong. The symmetric stretching of the aromatic ring and the C-Cl stretching modes would yield characteristic and intense Raman signals, making it a useful technique for confirming the integrity of the molecular framework. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | -COOH, H₂O | 3500 - 2500 | Very Broad, Strong / Weak |

| C=O stretch | -COOH | 1720 - 1680 | Strong / Medium |

| C=C stretch | Aromatic Ring | 1600 - 1450 | Medium / Strong |

| C-O stretch / O-H bend | -COOH | 1440 - 1200 | Medium / Weak |

| C-Cl stretch | Ar-Cl | 800 - 600 | Strong / Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of 3,4,5,6-tetrachlorophthalic acid, providing precise information on its molecular weight and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) analysis, particularly utilizing techniques like electrospray ionization (ESI), allows for the accurate determination of the elemental composition and sheds light on the molecule's stability and decomposition pathways under ionization conditions.

Analysis of 3,4,5,6-tetrachlorophthalic acid using liquid chromatography coupled with ESI and a Quadrupole-Orbitrap mass spectrometer provides definitive data on its molecular mass. massbank.eu The exact mass of the neutral molecule is 301.87072 u, corresponding to the molecular formula C₈H₂Cl₄O₄. massbank.eu In negative ion mode ESI-MS, the compound is readily detected as the deprotonated molecule, [M-H]⁻. The high-resolution measurement of this precursor ion confirms the molecular weight and elemental composition of the acid.

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the [M-H]⁻ ion of 3,4,5,6-tetrachlorophthalic acid. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. This analysis reveals the most labile bonds and stable fragment ions, which are diagnostic for the tetrachlorinated phthalic acid structure.

The fragmentation of aromatic carboxylic acids often involves the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). libretexts.org For phthalic acid derivatives, fragmentation can also be influenced by the proximity of the two carboxylic acid groups, potentially leading to cyclization and the formation of an anhydride-like structure. nih.gov

The MS/MS analysis of the deprotonated 3,4,5,6-tetrachlorophthalic acid ion ([M-H]⁻ at m/z 300.8634) reveals a series of fragment ions that provide structural confirmation. massbank.eu The fragmentation is characterized by sequential losses from the carboxylic acid functional groups and the chlorinated aromatic ring.

A plausible fragmentation pathway, based on high-resolution MS/MS data, begins with the precursor ion and proceeds through the loss of water and carbon dioxide. The base peak in the MS2 spectrum is observed at m/z 214.8808. massbank.eu

The table below summarizes the key ions observed in the ESI-MS/MS spectrum of 3,4,5,6-tetrachlorophthalic acid.

| Interactive Data Table: Key Fragment Ions in the ESI-MS/MS Spectrum of 3,4,5,6-Tetrachlorophthalic Acid |

| Precursor Ion (m/z) |

| 300.8634 |

| 300.8634 |

| 300.8634 |

The initial loss of a water molecule (18.0106 u) from the deprotonated molecule suggests an intramolecular reaction between the two adjacent carboxylic acid groups, leading to the formation of a deprotonated tetrachlorophthalic anhydride (B1165640) structure. Further fragmentation can occur through the loss of a carboxyl group (COOH) or carbon dioxide (CO₂). libretexts.org The presence of multiple chlorine atoms significantly influences the isotopic pattern of the molecular ion and its fragments, providing an additional layer of confirmation for the presence of four chlorine atoms in the structure.

Chemical Reactivity and Reaction Mechanisms of 3,4,5,6 Tetrachlorophthalic Acid;hydrate

Reactions of the Carboxylic Acid Functionality

The carboxylic acid groups are the primary sites for reactions such as neutralization, esterification, and amidation. echemi.com As with other carboxylic acids, they can donate protons to bases in exothermic neutralization reactions. echemi.comgoogleapis.com They can also react with active metals to produce hydrogen gas and a metal salt. semanticscholar.org The electron-withdrawing nature of the four chlorine atoms increases the acidity of the carboxyl groups compared to unsubstituted phthalic acid.

Esterification: The formation of esters from 3,4,5,6-tetrachlorophthalic acid can be achieved through standard methods like Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. rug.nl However, the direct esterification of the corresponding anhydride (B1165640) is often a more common route. The reaction of phthalic anhydrides with alcohols is a two-stage process. researchgate.net The first stage, a rapid and irreversible nucleophilic attack by the alcohol on an anhydride carbonyl, results in a ring-opening reaction to form a monoester. researchgate.net This is followed by a much slower, reversible second esterification of the remaining carboxylic acid group to form the diester, a step that typically requires a catalyst. researchgate.net

Kinetic studies on the analogous esterification of phthalic anhydride show the second step to be first-order with respect to the monoester, with the reaction rate being independent of the alcohol concentration when the alcohol is used in excess. researchgate.net Lewis acids, such as bismuth(III) compounds, can also be used to catalyze esterification, though side reactions like ether formation may occur. rug.nl

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for phthalic acid derivatives. For aromatic carboxylic acids without activating groups in the beta-position, decarboxylation typically requires harsh conditions. 3,4,5,6-Tetrachlorophthalic acid or its anhydride can be decarboxylated to 2,3,4,5-tetrachlorobenzoic acid when heated in water at 200°C for several hours, often catalyzed by sodium hydroxide (B78521). science.gov More extreme conditions, such as heating in a sealed vessel at 300°C in subcritical acetic acid, have also been reported. researchgate.net

The mechanism for the thermal decarboxylation of simple aromatic acids that lack features like β-keto groups is thought to proceed via a unimolecular heterolytic fission, generating a carbanion intermediate on the aromatic ring. echemi.com The stability of this carbanion is a key factor in the reaction rate. Alternatively, catalytic pathways can facilitate decarboxylation under milder conditions. For instance, the decarboxylation of terephthalic acid over a zinc oxide catalyst proceeds through the formation of a zinc terephthalate intermediate, which then thermally decomposes to produce benzene (B151609) and CO₂. aareydrugs.com A similar mechanism involving a metal complex intermediate is plausible for the catalyzed decarboxylation of tetrachlorophthalic acid derivatives. acs.org

Reactivity of the Anhydride Derivative (3,4,5,6-Tetrachlorophthalic Anhydride)

3,4,5,6-Tetrachlorophthalic acid readily dehydrates upon heating to form its cyclic anhydride, 3,4,5,6-tetrachlorophthalic anhydride. This anhydride is a versatile and widely used industrial intermediate for the synthesis of dyes, pigments, and polymers. googleapis.comnih.gov The anhydride functionality is highly reactive toward nucleophiles.

The strained five-membered ring of 3,4,5,6-tetrachlorophthalic anhydride is susceptible to attack by nucleophiles. This results in a nucleophilic acyl substitution where the ring opens to form a derivative of tetrachlorophthalic acid.

Reaction with Alcohols: As mentioned in the esterification section (4.1.1), alcohols react rapidly with the anhydride to form the monoester. This ring-opening is the first step in the production of dialkyl tetrachlorophthalate esters, which can be used as plasticizers or flame retardants. researchgate.netnih.gov

Reaction with Amines: Primary and secondary amines react similarly to open the anhydride ring, yielding the corresponding phthalamic acid (an amide-acid). This reaction is typically fast and efficient. Studies on the analogous 4,5-dichlorophthalic anhydride show that it readily reacts with various amines to produce the corresponding dicarboxylic acid derivatives resulting from the anhydride's opening. guidechem.comlibretexts.org

The general mechanism involves the nucleophilic attack of the amine or alcohol on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps lead to the ring-opened product.

If the initial ring-opened product from a reaction with a nucleophile contains a second reactive group, or if the reaction is performed under dehydrating conditions, subsequent cyclization can occur to form new heterocyclic structures.

Imide Formation: When tetrachlorophthalic anhydride reacts with a primary amine, the intermediate phthalamic acid can be cyclized by heating to eliminate a molecule of water, forming a stable five-membered imide ring. This reaction is a common route to N-substituted 3,4,5,6-tetrachlorophthalimides. semanticscholar.org These compounds are used in the synthesis of various functional molecules.

Phthalazinone Formation: Reaction of the anhydride with hydrazine or its derivatives leads to the formation of phthalazinone structures. This involves an initial nucleophilic ring-opening followed by an intramolecular condensation and cyclization to form a six-membered pyridazinone ring fused to the benzene core. nih.gov

Dye and Pigment Synthesis: 3,4,5,6-Tetrachlorophthalic anhydride is a key precursor in the synthesis of various high-performance pigments and dyes. For example, it undergoes condensation with aromatic diamines, such as 1,8-diaminonaphthalene, to produce perylene-type dyes. The reaction below highlights the synthesis of a solvent dye with high yield.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Tetrachlorophthalic anhydride | 1,8-Diaminonaphthalene | o-Dichlorobenzene | Glacial acetic acid | 115°C | 4 hours | 98.03% |

Substitution Reactions on the Aromatic Core

The aromatic ring of 3,4,5,6-tetrachlorophthalic acid is heavily substituted with electron-withdrawing groups (four chlorine atoms and two carboxyl groups, or an anhydride moiety). This electronic structure makes the ring highly electron-deficient.

Electrophilic Aromatic Substitution: Due to the strong deactivating effect of the existing substituents, further electrophilic substitution on the aromatic ring is extremely difficult and generally not observed.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, where one of the chlorine atoms is replaced by a nucleophile. SNAr reactions are favored when strong electron-withdrawing groups are present ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex. In this molecule, all positions are activated. A notable example of this reactivity is the halogen exchange reaction to produce 3,4,5,6-tetrafluorophthalic acid derivatives from the corresponding tetrachloro compounds, which is a key step in the synthesis of some fluorinated materials.

Interactions with Metal Ions and Coordination Chemistry

The presence of two carboxylic acid groups allows 3,4,5,6-tetrachlorophthalic acid to act as a ligand, forming coordination complexes with various metal ions. The coordination chemistry is influenced by the steric hindrance from the bulky chlorine atoms and the electronic effects they impose on the carboxylate groups.

The tetrachlorophthalate dianion, derived from the deprotonation of 3,4,5,6-tetrachlorophthalic acid, primarily functions as a chelating or bridging ligand. The two carboxylate groups can coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. The specific coordination mode is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating ligands.

In a documented example involving a lanthanide complex with Neodymium(III), the tetrachlorophthalic acid ligand exhibits a bidentate chelated coordination pattern. This demonstrates the capacity of the tetrachlorophthalate ligand to form stable complexes with large metal ions.

The formation of metal complexes with 3,4,5,6-tetrachlorophthalic acid can be achieved through various synthetic methods, including solution-based reactions. The characterization of these complexes relies on a combination of analytical and spectroscopic techniques.

A notable example is the synthesis of a Neodymium(III) complex, [Nd(tcph)(Htcph)(H₂O)₅], where H₂tcph represents tetrachlorophthalic acid. This complex has been successfully characterized using single-crystal X-ray diffraction, elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy. In this particular complex, the Neodymium(III) ion is coordinated by two tetrachlorophthalic acid ligands in a bidentate chelating manner. The structure is further stabilized by the presence of coordinated water molecules and forms infinite chains linked by hydrogen bonds.

The characterization of such complexes provides valuable insights into the coordination environment of the metal ion and the role of the tetrachlorophthalate ligand in constructing supramolecular architectures.

Table 1: Selected Metal Complex of 3,4,5,6-Tetrachlorophthalic Acid

| Complex Formula | Metal Ion | Ligand(s) | Coordination Mode of Tetrachlorophthalate |

|---|

Theoretical and Computational Insights into Reactivity

Theoretical and computational chemistry offer powerful tools to understand the intrinsic properties and reactivity of molecules like 3,4,5,6-tetrachlorophthalic acid at an electronic level. These methods can provide insights that are often difficult to obtain through experimental means alone.

Table 2: Potential Applications of Quantum Chemical Calculations for 3,4,5,6-Tetrachlorophthalic Acid

| Computational Method | Predicted Properties | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, Mulliken charges, HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) | Understanding of molecular stability, reactivity, and sites susceptible to electrophilic or nucleophilic attack. |

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For reactions involving 3,4,5,6-tetrachlorophthalic acid, such as esterification, decarboxylation, or anhydride formation, computational studies could identify the most energetically favorable routes.

By locating the transition state structures and calculating the activation energies, one can gain a deeper understanding of the reaction kinetics. Although specific computational studies predicting reaction pathways for 3,4,5,6-tetrachlorophthalic acid were not found in the surveyed literature, the general methodologies are well-established. For example, transition state theory combined with quantum chemical calculations can be used to model the kinetics of reactions involving halogenated organic acids. These approaches could be applied to predict the reactivity of 3,4,5,6-tetrachlorophthalic acid and guide experimental studies.

Derivatives and Functional Analogs of 3,4,5,6 Tetrachlorophthalic Acid;hydrate

Tetrachlorophthalic Anhydride (B1165640): Synthesis and Distinct Reactivity

Tetrachlorophthalic anhydride is a key derivative, acting as a primary intermediate in the production of many other compounds. chemicalbook.com

Synthesis

The most direct method for synthesizing tetrachlorophthalic anhydride is through the dehydration of 3,4,5,6-tetrachlorophthalic acid. Industrially, it is often produced by the direct chlorination of phthalic anhydride. google.com This process typically involves reacting phthalic anhydride with chlorine gas at elevated temperatures (100-140°C) in a solvent such as chlorosulfonic acid, using a catalyst like iodine (III) chloride or other iodine-containing compounds. google.comgoogle.com The use of a multi-reactor series can optimize the reaction, with yields reported to be as high as 95%. google.com

Distinct Reactivity

Tetrachlorophthalic anhydride is a white, crystalline powder that is sensitive to air and moisture. chemicalbook.com It reacts exothermically with water in a process that can be accelerated by the presence of acids. nih.gov Its reactivity is largely defined by the electrophilic nature of the carbonyl carbons, which is significantly enhanced by the four electron-withdrawing chlorine atoms on the aromatic ring. This makes it highly susceptible to nucleophilic attack.

Key reactions include:

Formation of Esters and Amides: It readily reacts with alcohols, amines, and bases. nih.gov For example, direct esterification with primary alcohols at high temperatures (around 200°C) can yield tetrachlorophthalic acid diesters. nih.gov

Decarbonylation and Decarboxylation: Under certain conditions, such as high-temperature reactions with alcohols or base-catalyzed reactions, tetrachlorophthalic anhydride can undergo decarbonylation, leading to the formation of 2,3,4,5-tetrachlorobenzoate esters alongside the expected diester product. nih.govaber.ac.uk Reaction in water with a sodium hydroxide (B78521) catalyst at 200°C can result in decarboxylation to form 2,3,4,5-tetrachlorobenzoic acid. nih.govaber.ac.uk

Use as an Intermediate: It serves as a crucial building block for dyes, pharmaceuticals, plasticizers, and particularly as a flame-retardant in epoxy resins. chemicalbook.com

| Parameter | Synthesis of Tetrachlorophthalic Anhydride |

| Precursor | Phthalic Anhydride |

| Reagent | Chlorine Gas (Cl₂) |

| Solvent | Chlorosulfonic Acid (ClSO₃H) |

| Catalyst | Iodine (III) Chloride (ICl₃) or Iodine |

| Temperature | 50-150°C (preferably 100-140°C) |

| Yield | Up to 95% |

Tetrachlorophthalimides and their Diverse Chemical Transformations

Tetrachlorophthalimides are a significant class of derivatives synthesized from tetrachlorophthalic anhydride, known for their applications in organic synthesis and materials science.

Synthesis

The primary route to tetrachlorophthalimides involves the reaction of tetrachlorophthalic anhydride with primary amines. This condensation reaction, typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 85°C), proceeds via a double acyl substitution mechanism to form the stable five-membered imide ring. nih.govaber.ac.uk

Diverse Chemical Transformations

The tetrachlorophthalimide structure can undergo various transformations, making it a versatile scaffold:

N-Substitution: The nitrogen atom of the imide can be functionalized with a wide range of substituents. For instance, N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide can be converted into a trichloroacetimidate, which then reacts with various carbon nucleophiles to create new C-C bonds, yielding a series of N-substituted tetrachlorophthalimides. semanticscholar.org

Decarbonylation Reactions: Similar to the anhydride, the imide can also undergo decarbonylation. Heating N-substituted tetrachlorophthalimides in DMF can lead to the formation of decarbonylated secondary amides. aber.ac.uk

Photochemical Activity: Due to their electron-poor aromatic system, tetrachlorophthalimides have been investigated as effective organocatalytic acceptors. nih.gov They can form electron donor-acceptor (EDA) complexes which, upon excitation with visible light, generate radicals for use in various chemical reactions. nih.govacs.org This highlights their utility in modern photoredox catalysis.

Esters and Amides of 3,4,5,6-Tetrachlorophthalic Acid

Esters and amides of 3,4,5,6-tetrachlorophthalic acid are typically synthesized from the acid itself or its more reactive anhydride derivative.

Synthesis of Esters

Diesters of 3,4,5,6-tetrachlorophthalic acid can be synthesized through the direct esterification of tetrachlorophthalic anhydride with primary alcohols. nih.gov This reaction often requires high temperatures (200°C or higher) and can be accompanied by a competing decarbonylation reaction, which yields a tetrachlorobenzoate ester. nih.govaber.ac.uk The ratio of the desired diester to the decarbonylated byproduct is sensitive to the reaction conditions; for instance, the presence of a base catalyst like potassium carbonate can favor the formation of the decarbonylated product. nih.gov

Synthesis of Amides

Amides are generally formed through the reaction of the anhydride or the corresponding acid chloride with amines. The reaction of tetrachlorophthalic anhydride with an amine first leads to the ring-opened amic acid, which can then be cyclized to the imide with heating. Alternatively, 2,3,4,5-tetrachlorobenzoic acid (derived from the anhydride) can be converted to its acid chloride, which then reacts readily with amines, such as aniline (B41778) or ammonium (B1175870) hydroxide, to produce secondary or primary amides, respectively, in excellent yields. nih.govaber.ac.uk

Polymeric and Supramolecular Architectures Incorporating Tetrachlorophthalate Moieties

The rigid and electron-deficient nature of the tetrachlorophthalate structure makes it a valuable component in the construction of polymers and supramolecular assemblies. These materials often exhibit enhanced thermal stability and unique electronic properties.

Supramolecular polymers are formed through non-covalent interactions like hydrogen bonding, metal coordination, or aromatic stacking, allowing for the creation of materials with reversible and responsive characteristics. mdpi.comnih.gov While specific research on polymers incorporating the 3,4,5,6-tetrachlorophthalate moiety is specialized, the principles of supramolecular chemistry suggest its potential. The electron-poor tetrachlorinated ring can participate in strong π-π stacking interactions with electron-rich aromatic systems. Furthermore, the chlorine atoms can engage in halogen bonding, a directional non-covalent interaction that can be used to control the assembly of complex architectures. These interactions are fundamental in building both linear and cross-linked supramolecular polymers. nih.govmdpi.com The incorporation of such halogenated moieties is a known strategy for designing functional materials with applications in catalysis, substance separation, and sensor technology. mdpi.com

Related Chlorinated Benzenedicarboxylic Acids and Anhydrides

The properties and reactivity of 3,4,5,6-tetrachlorophthalic acid and its anhydride can be understood in the context of other chlorinated benzenedicarboxylic acids. The number and position of chlorine atoms on the benzene (B151609) ring significantly alter the compound's characteristics.

For example, 4,5-dichlorophthalic anhydride is another important chlorinated analog. mdpi.com Like its tetrachloro counterpart, it serves as a key intermediate for synthesizing various derivatives. It readily reacts with nucleophiles such as thiosemicarbazide (B42300) and various amines, leading to ring-opening and the formation of carboxylic acid derivatives or cyclization to form phthalimides. mdpi.comnih.gov The reactivity of 4,5-dichlorophthalic anhydride is also driven by the electron-withdrawing effect of the chlorine atoms, though to a lesser extent than in the tetrachloro version.

Another related compound is Chlorendic acid , or 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid. Although not an aromatic acid, it is a highly chlorinated dicarboxylic acid derivative used extensively in the production of flame-retardant polyesters and alkyd resins.

Advanced Applications and Industrial Relevance of 3,4,5,6 Tetrachlorophthalic Acid;hydrate

Role in Polymer and Material Science

The integration of the tetrachlorophthalate moiety into polymer structures is a key strategy for developing materials with enhanced performance characteristics. It can be introduced either as a reactive additive that becomes a permanent part of the polymer matrix or as a monomer in polymerization reactions. wikipedia.org

3,4,5,6-Tetrachlorophthalic anhydride (B1165640) is a widely utilized reactive flame retardant, particularly in thermosetting resins like unsaturated polyesters and polyurethanes. nih.govchemicalland21.com As a halogenated flame retardant, its primary mechanism of action occurs in the gas phase during combustion. wikipedia.orgalfa-chemistry.com

When a polymer containing the tetrachlorophthalate unit is exposed to high temperatures, it degrades and releases chlorine radicals (Cl•). aerofiltri.it These highly reactive radicals interfere with the combustion cycle in the flame. alfa-chemistry.comup.ac.za They effectively scavenge and neutralize the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, replacing them with less reactive chlorine radicals. wikipedia.orgaerofiltri.it This process, known as radical quenching, slows down or suppresses the exothermic reactions of combustion, reducing heat generation and the spread of flames. wikipedia.orgaerofiltri.it

The effectiveness of halogens as flame retardants increases down the group, from fluorine to iodine. alfa-chemistry.comup.ac.za While bromine compounds are generally more efficient than chlorine compounds, chlorinated flame retardants like TCPA are valued for their cost-effectiveness and high efficiency at relatively low dosages. alfa-chemistry.comnih.gov Often, their performance is enhanced by using them in conjunction with a synergist, most commonly antimony trioxide. aerofiltri.itup.ac.za The synergist reacts with the released halogen to form antimony halides and oxyhalides, which are volatile and also contribute to flame inhibition in the gas phase. up.ac.za

Table 1: Mechanisms of Halogenated Flame Retardants

| Mechanism Phase | Description | Key Intermediates |

|---|---|---|

| Gas Phase | The primary mechanism. The flame retardant releases halogen radicals (e.g., Cl•) at combustion temperatures. These radicals interrupt the chain reaction of the fire by scavenging high-energy radicals (H•, OH•). wikipedia.orgup.ac.za | HCl, HBr, Cl•, Br•, SbCl₃, SbOCl |

| Condensed Phase | A secondary mechanism. The flame retardant can promote the formation of a stable, insulating char layer on the polymer surface. This char acts as a barrier, limiting the release of flammable gases and shielding the underlying material from heat. wikipedia.orgup.ac.za | Carbonaceous char |

Beyond its role as an additive, 3,4,5,6-tetrachlorophthalic anhydride serves as a monomeric curing agent for epoxy resins. nih.govpolymerinnovationblog.com Anhydride-cured epoxy systems are known for their long pot life, low cure shrinkage, and exceptional thermal and chemical resistance. polymerinnovationblog.com

In the curing process, the anhydride ring of TCPA reacts with hydroxyl groups present on the epoxy resin backbone. polymerinnovationblog.comtri-iso.com This reaction, typically initiated by heat and a catalyst, opens the anhydride ring to form an ester linkage and a carboxylic acid group. tri-iso.com The newly formed carboxylic acid can then react with another epoxy group, propagating the cross-linking process. The result is a rigid, three-dimensional network.

The incorporation of the chlorinated aromatic structure of TCPA into the epoxy network yields several benefits:

Inherent Flame Retardancy: The chlorine atoms are chemically bound within the polymer structure, preventing them from leaching out over time and providing permanent flame resistance.

High Glass Transition Temperature (Tg): The rigid, bulky nature of the tetrachlorophthalate unit restricts the mobility of the polymer chains, leading to a higher Tg and improved dimensional stability at elevated temperatures.

Table 2: Typical Properties of Anhydride-Cured Epoxy Resins

| Property | Standard Anhydride (e.g., HHPA) Cured Epoxy | TCPA-Cured Epoxy |

|---|---|---|

| Flame Retardancy | Low (Requires additional FR additives) | High (Inherent) |

| Glass Transition Temp. (Tg) | Moderate to High | High to Very High |

| Chemical Resistance | Good to Excellent | Excellent |

| Dielectric Strength | Excellent | Excellent |

| Cure Profile | Heat-cured, long pot life polymerinnovationblog.com | Heat-cured, long pot life polymerinnovationblog.com |

The same properties that make 3,4,5,6-tetrachlorophthalic anhydride valuable in bulk polymers also make it a key precursor for specialty coatings and composites. It is used in the synthesis of alkyd and unsaturated polyester (B1180765) resins, which are foundational components of many high-performance surface coatings. chemicalland21.comekb.eg

In alkyd resins, which are commonly used in paints and industrial coatings, TCPA can partially or wholly replace standard dibasic acids like phthalic anhydride. nih.govsci-hub.seulprospector.com This modification produces coatings with improved hardness, corrosion resistance, and fire resistance. These resins are particularly useful for protective coatings on metal and other surfaces in demanding industrial environments.

For composites, TCPA is used to formulate the resin matrix, often an unsaturated polyester or epoxy. These resins are then reinforced with fibers (e.g., glass, carbon) to create materials that are both strong and lightweight. The inclusion of TCPA in the resin matrix imparts flame retardancy to the final composite part, a critical requirement for applications in aerospace, automotive, and construction. nih.gov

Applications in Pigment and Dye Chemistry

The chlorinated aromatic structure of 3,4,5,6-tetrachlorophthalic acid and its anhydride is a fundamental building block for a class of high-performance pigments known as phthalocyanines.

3,4,5,6-Tetrachlorophthalic anhydride is a crucial intermediate for the synthesis of halogenated copper phthalocyanines. nih.govgoogle.com These pigments are prized for their exceptional stability (to light, heat, and chemicals) and brilliant color. The most notable example is Copper Phthalocyanine (B1677752) Green 7 (C.I. Pigment Green 7). nih.gov

The synthesis typically involves a reaction between tetrachlorophthalic anhydride, a copper salt (like copper(I) chloride), a nitrogen source (most commonly urea), and a catalyst (such as titanium tetrachloride or ammonium (B1175870) molybdate) in a high-boiling organic solvent. google.commdpi.com In this reaction, four molecules derived from the tetrachlorophthalic precursor cyclize around a central copper ion to form the highly stable, chlorinated phthalocyanine macrocycle. The resulting pigment, hexadecachloro copper phthalocyanine, contains 16 chlorine atoms, contributing to its extreme inertness and unique green shade. slideshare.netumich.edu

Table 3: Synthesis of Pigment Green 7

| Reactant | Function |

|---|---|

| 3,4,5,6-Tetrachlorophthalic Anhydride | Phthalocyanine precursor (source of chlorinated benzene (B151609) rings) google.com |

| Urea | Nitrogen source for the macrocycle formation google.comumich.edu |

| Copper(I) Chloride | Provides the central metal ion google.com |

| Catalyst (e.g., Titanium Tetrachloride) | Facilitates the cyclization reaction google.com |

| High-Boiling Solvent (e.g., Trichlorobenzene) | Reaction medium google.com |

The optical properties of dyes and pigments are determined by their molecular structure, which dictates how they absorb and reflect light. For phthalocyanine pigments derived from 3,4,5,6-tetrachlorophthalic acid, the extensive system of alternating single and double bonds (conjugation) in the macrocycle is responsible for its strong absorption of light in the red region of the visible spectrum, which results in the characteristic blue or green color.

The introduction of chlorine atoms onto the phthalocyanine ring has a significant impact on its electronic structure and, consequently, its optical properties. umich.edu This extensive chlorination shifts the absorption spectrum compared to the non-halogenated parent compound, Copper Phthalocyanine Blue. This shift is what transforms the brilliant blue color into a stable, bright green. slideshare.net The relationship between dye concentration and the optical properties of a material can be quantified by analyzing the complex refractive index. nih.gov The presence of chlorine atoms also enhances the pigment's stability, making it resistant to fading from UV light exposure and chemical attack, ensuring long-lasting, vibrant color in applications ranging from automotive paints to plastics and inks.

Advanced Chemical Synthesis Reagents and Intermediates

3,4,5,6-Tetrachlorophthalic acid, and more commonly its anhydride, serve as critical intermediates in the synthesis of specialized organic compounds, particularly in the realm of dyes and pigments. The reactivity of the anhydride group allows for the construction of complex molecular architectures, making it a valuable precursor for various classes of colorants.

The primary role of 3,4,5,6-tetrachlorophthalic acid hydrate (B1144303) is as a source for 3,4,5,6-tetrachlorophthalic anhydride. The anhydride is the key reactive species used in Friedel-Crafts acylation reactions with substituted aromatic compounds, a fundamental process in the creation of phthalein and xanthene dyes. In this type of reaction, the anhydride condenses with phenols or aromatic amines, typically in the presence of an acid catalyst, to form the characteristic triarylmethane structure of these dyes. The four chlorine atoms on the phthalic moiety significantly influence the final properties of the dye, such as color, lightfastness, and solubility, by modifying the electronic nature of the molecule.

Detailed research has demonstrated its application in the production of specific, commercially recognized dyes. For instance, it is a key starting material for certain xanthene dyes, which are known for their vibrant colors and fluorescence. The synthesis involves the condensation of the tetrachlorophthalic anhydride with resorcinol (B1680541) or other similar phenolic compounds.

Table 1: Examples of Dyes Synthesized from 3,4,5,6-Tetrachlorophthalic Anhydride

| Dye Name | C.I. Name | Class | Precursors |

|---|---|---|---|

| Phloxine B | Acid Red 92 | Xanthene | 3,4,5,6-Tetrachlorophthalic anhydride, 2',4',5',7'-Tetrabromofluorescein |

Beyond these specific examples, the compound serves as a versatile intermediate for creating a broader range of functional molecules. Its derivatives are explored in the synthesis of high-performance pigments and other specialty chemicals where thermal stability and resistance to chemical degradation are required. semanticscholar.orgmdpi.comchemicalbook.com

Applications in Agrochemical Synthesis (excluding direct biological efficacy)

In the field of agrochemical development, 3,4,5,6-tetrachlorophthalic acid and its anhydride are recognized as important building blocks for the synthesis of complex molecules intended for crop protection. google.com While direct biological efficacy is outside the scope of this discussion, the compound's utility lies in its ability to form stable molecular scaffolds that can be further functionalized to create new active ingredients. Its primary application in this sector is as a precursor for herbicides and pesticides. semanticscholar.orggoogle.com

A key synthetic pathway involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with primary amines or other nitrogen-containing nucleophiles to form N-substituted tetrachlorophthalimides. This reaction is a robust and efficient method for creating a diverse library of compounds. The resulting imide structure is a common feature in various biologically active molecules and serves as a stable core from which different functional groups can be appended. Researchers can systematically modify the 'N-substituent' to fine-tune the physicochemical properties of the final molecule, a critical aspect of modern agrochemical design.

Furthermore, 3,4,5,6-tetrachlorophthalic anhydride is a documented starting material in multi-step syntheses of other agrochemical intermediates. A notable example is its use in the production of 2,4,5-trifluorobenzoic acid. americanlaboratory.com This process involves a sequence of chemical transformations, including hydrolysis, fluorination, and decarboxylation, which convert the tetrachlorinated phthalic structure into a trifluorinated benzoic acid derivative. americanlaboratory.com This derivative is a valuable intermediate for the synthesis of various agrichemicals and polymers. americanlaboratory.com

While chemical patents and literature frequently cite 3,4,5,6-tetrachlorophthalic anhydride as a precursor in the synthesis of herbicides and other pesticides, the specific commercial agrochemicals derived directly from this starting material are not always prominently disclosed in publicly available scientific literature. google.com Nevertheless, its role as a foundational intermediate in the exploratory synthesis of new agrochemical entities is well-established. semanticscholar.orgnih.gov

Table 2: Key Synthetic Transformations in Agrochemical Precursor Synthesis

| Precursor | Reagent Type | Resulting Intermediate Class | Example Application |

|---|---|---|---|

| 3,4,5,6-Tetrachlorophthalic Anhydride | Primary Amines (R-NH₂) | N-substituted Tetrachlorophthalimides | Core structure for potential insecticides and fungicides. semanticscholar.org |

Environmental Fate and Chemical Transformation of 3,4,5,6 Tetrachlorophthalic Acid

Abiotic Degradation Pathways of 3,4,5,6-Tetrachlorophthalic Acid

The environmental transformation of 3,4,5,6-tetrachlorophthalic acid is primarily governed by abiotic degradation processes, as its highly chlorinated structure makes it recalcitrant to microbial breakdown. These abiotic pathways include photolytic degradation, hydrolysis, and advanced oxidation processes. The stability of the tetrachlorinated aromatic ring is a significant factor in its environmental persistence.

Photolytic Degradation Processes

Photolytic degradation is a key abiotic pathway for the transformation of phthalic acid esters and related compounds in the environment. While specific studies on 3,4,5,6-tetrachlorophthalic acid are limited, research on other phthalic acid esters (PAEs) provides insights into the likely mechanisms. The photodegradation of PAEs such as dimethyl phthalate (B1215562) (DMP) and di-n-octyl phthalate (DOP) under simulated sunlight has been investigated, revealing that the process is influenced by the solvent and the structure of the ester. nih.gov In aqueous environments, the primary photodegradation mechanism for PAEs involves the cleavage of the C-O bond. nih.gov For chlorinated aromatic compounds, the adduction of chlorine radicals to the aromatic ring can also be a significant reaction pathway. nih.gov

The degradation rates of PAEs vary considerably depending on the environmental matrix. For instance, the photolytic half-life of DMP in water is approximately 19.2 days, whereas in organic solvents like dichloromethane, it is significantly shorter at 9.62 hours. nih.gov This suggests that the environmental compartment in which 3,4,5,6-tetrachlorophthalic acid is present will heavily influence its photolytic degradation rate. The presence of photosensitizers in the environment can also accelerate photodegradation.

Table 1: Comparative Photodegradation Half-lives of Phthalic Acid Esters in Different Media

| Compound | Medium | Half-life |

|---|---|---|

| Dimethyl Phthalate (DMP) | Water | 19.2 days |

| Di-n-octyl Phthalate (DOP) | Water | 3.99 days |

| Dimethyl Phthalate (DMP) | Dichloromethane | 9.62 hours |

| Di-n-octyl Phthalate (DOP) | Dichloromethane | 3.77 hours |

| Di-n-octyl Phthalate (DOP) | n-hexane | 21.0 days |

This table is interactive. Click on the headers to sort the data.

Hydrolytic Stability and Kinetics in Aqueous Environments

3,4,5,6-Tetrachlorophthalic acid is the hydrolysis product of tetrachlorophthalic anhydride (B1165640). The anhydride form is highly reactive with water and undergoes rapid hydrolysis to form the diacid. americanlaboratory.com The stability of the resulting 3,4,5,6-tetrachlorophthalic acid in aqueous environments is considerably higher.

Generally, carboxylic acid esters can undergo hydrolysis, and the rate of this reaction is influenced by pH and temperature. epa.gov However, the aromatic carboxylic acid groups of 3,4,5,6-tetrachlorophthalic acid are relatively stable to hydrolysis under typical environmental conditions. Studies on related compounds, such as N-phenyl-3,4,5,6-tetrahydrophthalimide, show that hydrolysis primarily occurs at the imide linkage, with the phthalic acid moiety remaining stable. researchgate.net The hydrolysis of this related compound was found to be base-catalyzed. researchgate.net

Table 2: Hydrolysis Half-lives of Flumioxazin (a related N-phenylimide herbicide) at 25°C

| pH | Half-life |

|---|---|

| 5.0 | 4.1 days |

| 7.0 | 16.1 hours |

| 9.0 | 17.5 minutes |

This table is interactive. Click on the headers to sort the data.

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) are highly effective in degrading persistent organic pollutants like chlorinated aromatic compounds. researchgate.net These processes generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic molecules. researchgate.net

Several AOPs have been shown to be effective for the degradation of related compounds. The UV/chlorine process is a promising AOP that generates both hydroxyl radicals and reactive chlorine species, which can contribute to the degradation of contaminants. researchgate.netosti.gov Photocatalysis using titanium dioxide (TiO2) is another effective AOP for the removal of phthalic acid esters from water. bcrec.id In this process, UV irradiation of TiO2 generates electron-hole pairs, which in turn produce reactive oxygen species that degrade the pollutant. bcrec.id The degradation of phthalic acid via TiO2 photocatalysis has been shown to proceed through a dual hole-radical mechanism. researchgate.net

The efficiency of AOPs can be influenced by various factors, including the pH of the solution, the concentration of the pollutant, and the presence of other substances in the water matrix. For instance, in the photocatalytic degradation of phthalic acid, the presence of phosphate (B84403) can inhibit the dark-adsorption of the compound onto the TiO2 particles. researchgate.net

Sorption and Transport Phenomena in Environmental Matrices

The movement and distribution of 3,4,5,6-tetrachlorophthalic acid in the environment are largely controlled by its sorption to soil and sediment particles. As a dicarboxylic acid, its sorption behavior is expected to be significantly influenced by soil pH and the nature of the soil's organic matter and mineral components.

The sorption of organic acids to soil is generally pH-dependent. At pH values below their pKa, organic acids are in their neutral form and tend to sorb more strongly to soil organic matter through hydrophobic interactions. As the pH increases above the pKa, the acid dissociates into its anionic form, which is more water-soluble and less likely to sorb to negatively charged soil particles. However, anionic forms can still be sorbed through mechanisms such as calcium bridging to soil organic matter. mdpi.com

The sorption of weak organic acids, such as the herbicide imazapyr, has been found to show no clear correlation with soil organic matter content, suggesting that other factors, such as pH-dependent complex equilibria, play a significant role. epa.gov For the herbicide 2,4-D, sorption was found to be higher in soils with higher organic matter and at lower pH values. mdpi.com Given that 3,4,5,6-tetrachlorophthalic acid is a dicarboxylic acid, its sorption behavior is likely complex and dependent on the specific properties of the soil matrix. nih.gov

Table 3: Soil-Water Partition Coefficients (Koc) for Selected Acidic Herbicides

| Compound | Soil Type | Koc (mL/g organic carbon) | Mobility |

|---|---|---|---|

| Imazapyr | Sand Sediment | 217 | High |

| Imazapyr | Silt Loam Sediment | 6053 | Low |

| 2,4-D | Loamy Sand | - | Moderately Mobile |

| MCPA | Loamy Sand | 41.33 | Very High |

| MCPA | Loam | 84.21 | Very High |

This table is interactive. Click on the headers to sort the data.

Persistence and Chemical Stability of Chlorinated Aromatic Core

The chlorinated aromatic core of 3,4,5,6-tetrachlorophthalic acid is expected to be highly persistent in the environment. Polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), and polycyclic aromatic hydrocarbons (PAHs) are known for their environmental persistence due to their stable chemical structures. mdpi.comsigmaaldrich.comnih.govcambridge.orgresearchgate.net This stability makes them resistant to both biotic and abiotic degradation processes.

The high stability of these compounds leads to their long-range transport and accumulation in various environmental compartments, including soil, sediment, and biota. mdpi.com The persistence of such compounds is a significant environmental concern due to their potential for bioaccumulation and long-term ecological effects. cambridge.org While abiotic degradation processes like photolysis and advanced oxidation can break down the chlorinated aromatic ring, these processes may be slow under typical environmental conditions. The ultimate fate of 3,4,5,6-tetrachlorophthalic acid in the environment is therefore likely to be long-term persistence, particularly in environments with low light penetration and low concentrations of reactive oxygen species.

Advanced Analytical Methodologies for Research on 3,4,5,6 Tetrachlorophthalic Acid;hydrate

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. nih.gov For 3,4,5,6-tetrachlorophthalic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods for both qualitative and quantitative analysis. researchgate.netnih.gov

Method Development for Isomer and Derivative Analysis

Developing robust chromatographic methods is key to resolving 3,4,5,6-tetrachlorophthalic acid from potential impurities, isomers, and derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is highly effective for analyzing non-volatile compounds like dicarboxylic acids. nih.gov Method development often focuses on reversed-phase (RP) chromatography. For instance, a method for the related compound, tetrachlorophthalic anhydride (B1165640), utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive to control the ionization of the acidic groups and improve peak shape. sielc.com For mass spectrometry-compatible methods, formic acid can be substituted for phosphoric acid. sielc.com The separation of phthalic acid isomers has been successfully achieved using mixed-mode columns that employ both reversed-phase and anion-exchange mechanisms, demonstrating the capability to resolve compounds with minor differences in polarity and acidity. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and structural identification capabilities but is best suited for volatile and thermally stable compounds. chemijournal.com Since 3,4,5,6-tetrachlorophthalic acid is a non-volatile carboxylic acid, a derivatization step is necessary to convert the carboxylic acid groups into more volatile esters (e.g., methyl or trimethylsilyl (B98337) (TMS) esters). researchgate.net The analysis of phthalic acid esters and other chlorophenolic compounds by GC-MS is well-established, often utilizing a DB-5MS column or similar, which provides good separation of the derivatized analytes. nih.govthermofisher.com The mass spectrometer detector then provides definitive identification based on the unique fragmentation pattern of the derivatized molecule. nih.govacademicjournals.org

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Notes |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile / Water with Acid Modifier (e.g., Phosphoric or Formic Acid) sielc.com | UV (e.g., 272 nm) americanlaboratory.com | Direct analysis of the acid without derivatization. |

| GC-MS | DB-5MS (30 m × 0.25 mm × 0.25 µm) nih.gov | Helium nih.gov | Mass Spectrometer (MS) | Requires prior derivatization to form volatile esters (e.g., methylation). researchgate.net |

Application in Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and verifying the purity of the final product.

Reaction Monitoring: HPLC is particularly useful for tracking the consumption of reactants and the formation of products in real-time. For example, in the synthesis of 2,4,5-trifluorobenzoic acid, which starts from tetrachlorophthalic anhydride (a precursor to the acid), HPLC with UV detection is used to monitor the various intermediates, such as 3,4,6-trichlorophthalic acid. americanlaboratory.com By analyzing samples at different time points, the reaction completion can be accurately estimated, allowing for process optimization in both laboratory and industrial settings. americanlaboratory.com